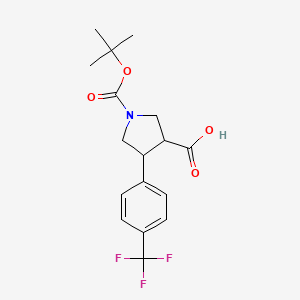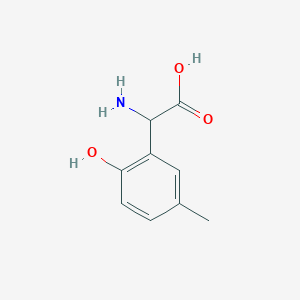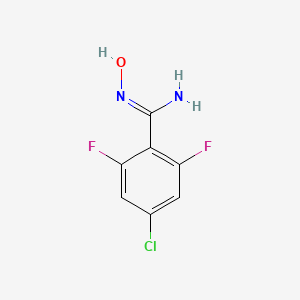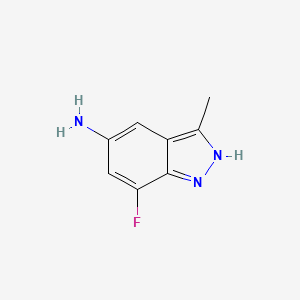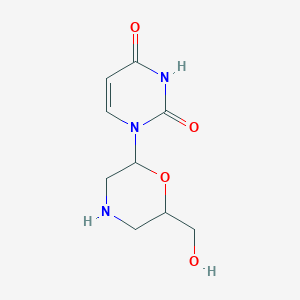![molecular formula C10H9F2NO2 B12972269 (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolane ring and difluorobenzene moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxolane ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.
Introduction of the difluorobenzene moiety: This step often involves a nucleophilic substitution reaction where a fluorine-containing reagent reacts with a benzene derivative.
Formation of the prop-2-en-1-amine group: This can be done through a series of reactions including amination and reduction steps.
Hydrochloride salt formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine: The free base form of the compound.
®-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride: The enantiomer of the compound.
1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride: The racemic mixture.
Uniqueness
The (S)-enantiomer of this compound may exhibit unique biological activities and selectivity compared to its ®-enantiomer and racemic mixture. The presence of the difluorobenzene moiety and dioxolane ring also contributes to its distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H9F2NO2 |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F2NO2/c1-2-7(13)6-4-3-5-8-9(6)15-10(11,12)14-8/h2-5,7H,1,13H2/t7-/m0/s1 |
Clave InChI |
HOYYTSLDJYYJQZ-ZETCQYMHSA-N |
SMILES isomérico |
C=C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
SMILES canónico |
C=CC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


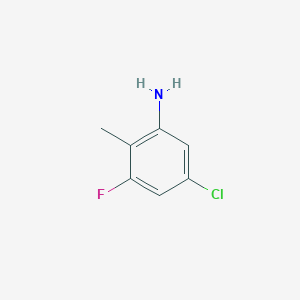

![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)
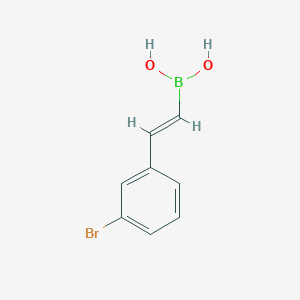
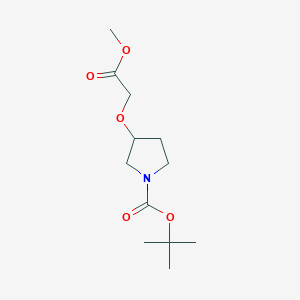
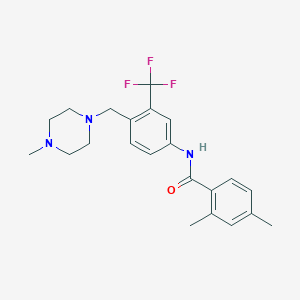

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)

